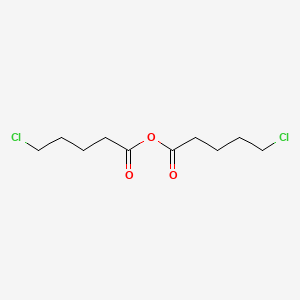
5-Chloropentanoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropentanoic anhydride is an organic compound derived from 5-chloropentanoic acid It is a type of acid anhydride, which is characterized by the presence of two acyl groups bonded to the same oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Chloropentanoic anhydride can be synthesized through the dehydration of 5-chloropentanoic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions to remove water and form the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced dehydration techniques and catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloropentanoic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where nucleophiles such as alcohols, amines, or water attack the carbonyl carbon, leading to the formation of esters, amides, or carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloropentanoic acid.
Common Reagents and Conditions:
Alcohols: React with this compound to form esters.
Amines: React to form amides.
Water: Leads to hydrolysis, forming the corresponding acid.
Major Products Formed:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
5-Chloropentanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 5-chloropentanoyl group into molecules.
Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5-chloropentanoic anhydride involves nucleophilic acyl substitution reactions. The carbonyl carbon in the anhydride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the cleavage of the anhydride bond and the formation of new acyl compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
5-Chloropentanoic Acid: The parent compound from which the anhydride is derived.
5-Chlorovaleric Acid: Another name for 5-chloropentanoic acid.
Other Acid Anhydrides: Such as acetic anhydride and succinic anhydride.
Uniqueness: 5-Chloropentanoic anhydride is unique due to the presence of the chlorine atom, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent for introducing the 5-chloropentanoyl group into various molecules, providing distinct chemical and physical properties compared to other anhydrides.
Propriétés
Formule moléculaire |
C10H16Cl2O3 |
|---|---|
Poids moléculaire |
255.13 g/mol |
Nom IUPAC |
5-chloropentanoyl 5-chloropentanoate |
InChI |
InChI=1S/C10H16Cl2O3/c11-7-3-1-5-9(13)15-10(14)6-2-4-8-12/h1-8H2 |
Clé InChI |
PQPUKJABODCPQZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCl)CC(=O)OC(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


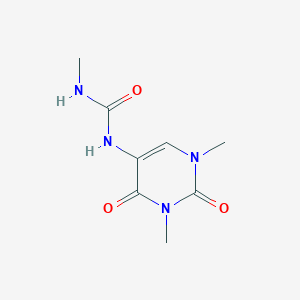
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
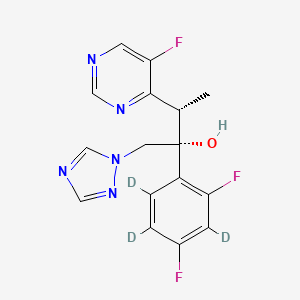
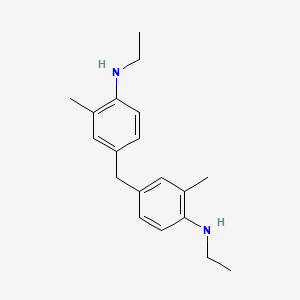

![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
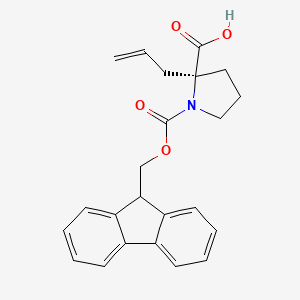
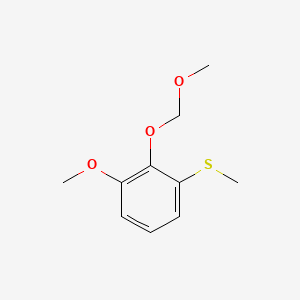
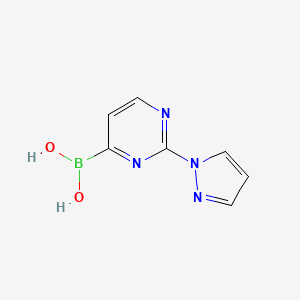
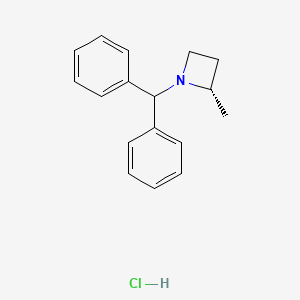
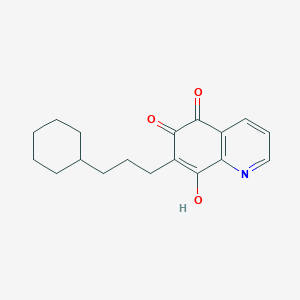
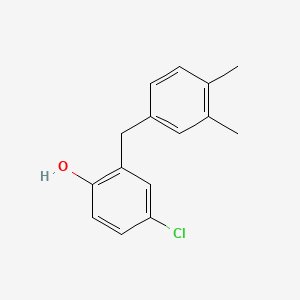
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
